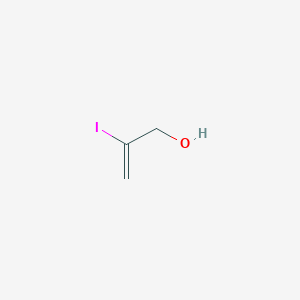

2-Iodoprop-2-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodoprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHWTHLPJBYMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460836 | |

| Record name | 2-Propen-1-ol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84201-43-4 | |

| Record name | 2-Propen-1-ol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodoprop-2-en-1-ol: Chemical Properties, Stability, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodoprop-2-en-1-ol (also known as 2-iodoallyl alcohol), a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. This document delves into the core chemical properties, stability considerations, synthesis, and reactivity of this compound. Detailed experimental protocols, safety guidelines, and an exploration of its applications in forming complex molecular architectures are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Strategic Value of this compound

This compound is a trifunctional molecule featuring a primary alcohol, a vinyl iodide, and a terminal alkene. This unique combination of functional groups makes it a highly valuable building block in organic synthesis. The presence of the vinyl iodide is particularly noteworthy, as the carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly reactive in a variety of cross-coupling reactions.[1] This reactivity, coupled with the synthetic handles provided by the alcohol and alkene moieties, allows for the strategic and efficient construction of complex molecular frameworks. Its utility is particularly pronounced in the synthesis of natural products and their analogues, as well as in the development of novel pharmaceutical agents.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in a laboratory setting. These properties dictate its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₃H₅IO | [4] |

| Molecular Weight | 183.98 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 84201-43-4 | [4] |

| Appearance | Not explicitly stated in searches, but related vinyl iodides are often colorless to light-sensitive liquids. | [5] |

| Solubility | Not explicitly stated in searches, but likely soluble in common organic solvents like ether, THF, and dichloromethane. | |

| XLogP3 | 1.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

Stability and Handling: A Self-Validating Protocol

Organoiodine compounds, particularly unsaturated ones, can exhibit sensitivity to light, air, and heat.[1][5] Therefore, proper handling and storage are crucial to maintain the integrity of this compound.

Intrinsic Stability and Decomposition Pathways

While specific stability studies on this compound are not extensively documented in the searched literature, the general behavior of vinyl iodides suggests potential decomposition pathways.[1] Exposure to light can lead to the homolytic cleavage of the C-I bond, generating radical species that can initiate polymerization or other side reactions. The presence of the allylic alcohol functionality may also contribute to its reactivity profile.

Recommended Storage Protocol

To ensure the longevity and purity of this compound, the following storage protocol is recommended:

-

Storage Container: Store in an amber glass bottle to protect from light.[2]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[2]

-

Purity: Commercial sources may supply the compound with stabilizers. It is important to be aware of the presence and nature of any stabilizers, as they may need to be removed before use in certain sensitive reactions.

Safe Handling Procedures

Given the hazard statements associated with this compound, which include being a flammable liquid and vapor, harmful if swallowed, and causing skin and eye irritation, stringent safety precautions are necessary.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of 2-iodo allylic alcohols has been reported in the literature, providing a reliable method for the preparation of this compound. The following protocol is adapted from the work of Taber and coworkers, which describes a general and efficient method for the synthesis of this class of compounds.[5][7]

Reaction Principle

The synthesis involves the hydroiodination of a propargyl alcohol derivative. This can be achieved through various methods, including the use of in situ generated trimethylsilyl iodide.

General synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol

Materials:

-

Propargyl alcohol

-

Chlorotrimethylsilane

-

Sodium iodide

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred solution of sodium iodide (1.2 equivalents) in anhydrous acetonitrile at room temperature under an inert atmosphere, add chlorotrimethylsilane (1.2 equivalents) dropwise. Stir the mixture for 15 minutes to generate trimethylsilyl iodide in situ.

-

Cool the reaction mixture to 0 °C and add propargyl alcohol (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Causality Behind Experimental Choices:

-

In situ generation of trimethylsilyl iodide: This method avoids the handling of the more reactive and moisture-sensitive trimethylsilyl iodide.

-

Use of sodium thiosulfate wash: This step is crucial to remove any residual iodine from the reaction mixture.

-

Inert atmosphere: This prevents potential side reactions with atmospheric oxygen or moisture.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Formation of Enynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] this compound is an excellent substrate for this reaction due to the high reactivity of the vinyl iodide.[1]

Sonogashira coupling of this compound.

Exemplary Protocol for Sonogashira Coupling:

-

To a degassed solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki-Miyaura Coupling: Synthesis of Substituted Allylic Alcohols

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8][9] this compound can be effectively coupled with various boronic acids or their esters to generate a diverse range of substituted allylic alcohols.

Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 equivalent), the organoboron reagent (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete.

-

After cooling to room temperature, perform a standard aqueous workup, followed by extraction, drying, and purification by column chromatography.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinylic protons, the methylene protons adjacent to the oxygen, and the hydroxyl proton. The vinylic protons would likely appear as distinct singlets or narrowly split doublets. |

| ¹³C NMR | Resonances for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the CH₂OH group. The carbon bearing the iodine atom would be significantly shifted downfield. |

| IR | A broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for the sp² and sp³ carbons, a C=C stretching band around 1600-1650 cm⁻¹, and a C-I stretching band at lower wavenumbers. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z 184, along with characteristic fragmentation patterns including the loss of iodine and water. |

Researchers are encouraged to acquire and interpret their own spectroscopic data to confirm the structure and purity of their synthesized or purchased this compound.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a potent and versatile building block for organic synthesis. Its unique combination of a reactive vinyl iodide, a primary alcohol, and an alkene functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex and biologically relevant molecules. By understanding its chemical properties, stability, and reactivity, and by employing the detailed protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

-

PubChem. This compound. [Link]

-

Wikipedia. Vinyl iodide. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

- Taber, D. F., Sikkander, M. I., Berry, J. F., & Frankowski, K. J. (2008). Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. The Journal of Organic Chemistry, 73(4), 1605–1607.

-

PubChem. 2-Iodopropan-1-ol. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodopropane. [Link]

-

SLT. Why Allylic Alcohol Is Stable. [Link]

-

PubMed. Preparation of 2-iodo Allylic Alcohols From 2-butyn-1,4-diol. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

SLT. Why Allylic Alcohol Is Stable. [Link]

-

PMC. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. [Link]

-

Yabao. Storage instructions for chemical reagents. [Link]

-

Scribd. Storage and retrieval of Laboratory Reagents, specimen and slides. [Link]

-

Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-iodopropane. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodopropane. [Link]

-

LookChem. 2-Propen-1-ol, 2-iodo-. [Link]

-

Pearson. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... [Link]

-

PMC. Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. [Link]

-

ResearchGate. 300 MHz 1H NMR of crude 2-(2-iodophenyl)propan-2-ol (1). [Link]

-

University of Oxford. Coupling to alkynes: the Sonogashira reaction. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-iodopropane. [Link]

-

Catalysis Science & Technology. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]

-

ACS Publications. Synthetic methods and reactions. 62. Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-iodopropane. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

University of Calgary. 2-iodopropane (NMR Spectrum). [Link]

-

Chemsrc. 2-iodopropan-1-ol. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

PubChem. 1-Iodoprop-2-en-1-ol. [Link]

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

ResearchGate. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

-

Preprints.org. Green Synthetic Strategies in the Design of Bioactive Heterocycles for Neglected Tropical Disease Drug Discovery. [Link]

Sources

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. Storage instructions for chemical reagents [en.hnybio.com]

- 3. Chemicals and Reagents [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vinyl iodide, tech. 85% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Vinyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

Precision Synthesis of 2-Iodoallyl Alcohol (2-Iodo-2-propen-1-ol)

Executive Summary & Strategic Analysis

The synthesis of 2-iodoallyl alcohol (2-iodo-2-propen-1-ol) represents a critical challenge in regioselective alkene functionalization. Unlike its isomer, (E)-3-iodoallyl alcohol, which is readily accessible via standard hydroalumination/iodinolysis, the 2-iodo (geminal) isomer requires a specific kinetic control strategy to overcome the thermodynamic preference for terminal addition.

This guide details the Irifune Protocol , the gold-standard method for synthesizing 2-iodoallyl alcohol from propargyl alcohol. This method utilizes an in situ generated iodotrimethylsilane (TMSI) equivalent in the presence of water to achieve high regioselectivity (>95:5) for the Markovnikov product.

The Regioselectivity Divergence

The choice of reagents dictates the isomeric outcome. Researchers must distinguish between these two pathways to avoid isolating the wrong geometric isomer:

| Method | Reagents | Major Product | Isomer Type |

| Hydroalumination | (E)-3-iodo-2-propen-1-ol | Anti-Markovnikov (Linear) | |

| Direct Hydroiodination | Aqueous | Mixture / Di-iodides | Poor Selectivity |

| Irifune Protocol | 2-iodo-2-propen-1-ol | Markovnikov (Branched) |

Core Protocol: The Irifune Method

This protocol is based on the methodology established by Irifune et al. (Synthesis, 1988).[1][2] It relies on the in situ generation of TMSI from sodium iodide and chlorotrimethylsilane, followed by a water-mediated addition across the alkyne.

Reagent Table

| Reagent | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| Propargyl Alcohol | Substrate | 1.0 | 56.06 | 0.963 |

| Sodium Iodide (NaI) | Iodine Source | 1.5 | 149.89 | Solid |

| Chlorotrimethylsilane (TMSCl) | Activator | 1.5 | 108.64 | 0.856 |

| Water ( | Proton Source | 0.5 - 1.0 | 18.02 | 1.000 |

| Acetonitrile (MeCN) | Solvent | N/A | 41.05 | 0.786 |

Step-by-Step Procedure

Step 1: Preparation of the Iodide Source

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Sodium Iodide (NaI) (1.5 equiv) and anhydrous Acetonitrile (MeCN) (concentration ~0.5 M relative to substrate).

-

Stir at room temperature until the NaI is partially dissolved (complete dissolution is not strictly necessary at this stage).

Step 2: Generation of the Active Species 4. Cool the mixture to 0 °C using an ice bath. 5. Dropwise add Chlorotrimethylsilane (TMSCl) (1.5 equiv) via syringe. The mixture may become cloudy due to the formation of NaCl precipitate. 6. Add Water (0.5 equiv) slowly. Note: The precise stoichiometry of water is critical. It acts as the proton source for the hydroiodination while TMSI activates the alkyne.

Step 3: Reaction

7. Add Propargyl Alcohol (1.0 equiv) dropwise to the reaction mixture at 0 °C.

8. Remove the ice bath and allow the reaction to warm to room temperature .

9. Stir for 3 to 4 hours . Monitor reaction progress by TLC (visualize with

Step 4: Workup & Purification

10. Quench: Pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

11. Wash: Wash the organic layer with saturated aqueous sodium thiosulfate (

Expected Results & Characterization

-

Appearance: Clear to pale yellow oil.

-

Yield: 75–85%.[3]

-

Stability: The product is sensitive to light and should be stored in the dark at -20 °C.

NMR Data (Diagnostic Signals in

-

NMR:

-

~6.15 ppm (dt, 1H,

-

~5.85 ppm (d, 1H,

-

~4.20 ppm (s, 2H,

-

Note: The presence of two distinct vinyl protons with small geminal coupling constants confirms the 2-iodo structure.

-

~6.15 ppm (dt, 1H,

Mechanistic Insight

The regioselectivity of this reaction is driven by the interaction between the silylated alkyne intermediate and the iodide nucleophile.

-

Silylation: TMSCl reacts with propargyl alcohol to transiently form the TMS-ether.

-

Activation: The in situ generated TMSI (or hydrated equivalent) coordinates to the alkyne.

-

Iodination: Iodide attacks the activated alkyne. Unlike radical additions (which favor the terminal position), the ionic mechanism in the presence of water/TMSCl favors the formation of the more stable cationic character at the internal carbon (Markovnikov addition), leading to the 2-iodo vinyl species.

-

Hydrolysis: The silyl group is cleaved by the water present in the system, yielding the free alcohol.

Pathway Visualization[4]

Caption: The Irifune protocol directs the iodide attack to the internal carbon (Markovnikov), avoiding the thermodynamic linear isomer.

Safety & Handling

-

Lachrymator Warning: Allylic iodides are potent lachrymators (tear-inducing agents). All operations, including rotary evaporation and column chromatography, must be performed in a well-ventilated fume hood.

-

TMSCl/NaI: TMSCl is corrosive and reacts violently with water. NaI is hygroscopic.

-

Storage: 2-iodoallyl alcohol can degrade with iodine liberation (turning purple/brown). Stabilize with copper wire or store frozen in the dark.

References

-

Irifune, S.; Kibayashi, T.; Ishii, Y.; Ogawa, M. "Regioselective synthesis of 2-iodoallyl alcohols from propargyl alcohols." Synthesis, 1988 , 5, 366–369.[1]

-

Lau, C. K.; et al. "Preparation of 2-iodoallyl alcohols." Canadian Journal of Chemistry, 1982 , 60, 210.[2] (Early mechanistic precedence).[4][5]

-

Danheiser, R. L. ; et al. "Application of 2-iodoallyl alcohol in annulation strategies." MIT Doctoral Thesis (DSpace), 2002 .

Sources

A Comprehensive Technical Guide to 2-Iodoprop-2-en-1-ol for Advanced Research and Development

This guide provides an in-depth exploration of 2-Iodoprop-2-en-1-ol, a versatile bifunctional reagent crucial for advanced organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into the compound's synthesis, reactivity, and application, ensuring a blend of technical accuracy and practical utility.

Section 1: Core Compound Identifiers and Physicochemical Properties

This compound, also known as 2-iodoallyl alcohol, is a valuable building block in synthetic chemistry. Its structure incorporates both a reactive vinyl iodide and a primary allylic alcohol, offering two distinct points for chemical modification. This dual functionality allows for sequential and diverse derivatization, making it a powerful intermediate in the synthesis of complex molecular architectures.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 84201-43-4 | [1] |

| Molecular Formula | C₃H₅IO | [1] |

| Molecular Weight | 183.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C=C(CO)I | [1] |

| InChIKey | FHHWTHLPJBYMGP-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 183.93851 Da | [1] |

| Polar Surface Area | 20.23 Ų | [2] |

| Heavy Atom Count | 5 | [2] |

| Complexity | 42.2 | [2] |

Section 2: Synthesis and Mechanistic Insights

The preparation of 2-iodo allylic alcohols can be achieved through several methodologies. A common and effective approach involves the hydroiodination of a propargyl alcohol precursor. This transformation is significant because it establishes the critical vinyl iodide moiety with regioselectivity.

Synthetic Workflow: From Propargyl Alcohol

A prevalent method for synthesizing this compound involves the reaction of propargyl alcohol with an iodine source. The choice of reagents is critical; for instance, using trimethylsilyl iodide, which can be generated in situ from chlorotrimethylsilane and sodium iodide, offers a mild and efficient conversion.[3][4] The mechanism proceeds via the addition of the iodine and a proton across the triple bond.

Causality in Experimental Design : The selection of an aprotic solvent like dichloromethane (CH2Cl2) is deliberate to prevent competition with the alcohol functionality and to ensure solubility of the reactants. The in situ generation of trimethylsilyl iodide (TMSI) is advantageous as it avoids handling the moisture-sensitive and corrosive pure reagent. An aqueous workup is necessary to quench the reaction and remove water-soluble byproducts, followed by column chromatography to isolate the product from non-polar impurities and any unreacted starting material.

Section 3: Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound is primarily derived from its capacity to participate in a wide array of cross-coupling reactions and as a precursor to highly functionalized heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl iodide group is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5][6] These reactions are cornerstones of modern drug discovery, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The ability to introduce aryl, alkenyl, or alkynyl groups at the 2-position makes this compound a valuable linchpin for building molecular complexity. For instance, coupling with various arylboronic acids can generate a library of 2-aryl-allyl alcohols, which are common motifs in bioactive natural products and pharmaceuticals.[6][7]

Synthesis of Heterocyclic Scaffolds

Nitrogen-containing heterocycles, particularly pyrrolidines, are among the most prevalent structural motifs in FDA-approved drugs.[8] this compound serves as a competent precursor for synthesizing these valuable scaffolds. The allylic alcohol can be converted to an amine, and the vinyl iodide can participate in subsequent cyclization reactions. Iodide-mediated ring expansion and tandem reactions provide elegant pathways to highly functionalized pyrrolidines, which are key intermediates in the synthesis of alkaloids and other pharmacologically active compounds.[4][9][10]

Section 4: Experimental Protocol: A Representative Suzuki Coupling

To illustrate its practical application, this section details a representative protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction. This self-validating system includes steps for setup, execution, and purification, reflecting best practices in a research setting.

Objective : To synthesize 2-phenylprop-2-en-1-ol via the Suzuki coupling of this compound with phenylboronic acid.

Detailed Step-by-Step Methodology:

-

Glassware Preparation : Ensure all glassware (a round-bottom flask, condenser) is oven-dried and cooled under a nitrogen or argon atmosphere to exclude moisture.

-

Reagent Addition : To the reaction flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents). The base is crucial for the transmetalation step of the catalytic cycle.[5]

-

Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), under the inert atmosphere.

-

Solvent Addition : Add a degassed solvent mixture, typically toluene, ethanol, and water. The aqueous phase is necessary to dissolve the inorganic base.

-

Degassing : The reaction mixture must be thoroughly degassed to prevent the oxidation and deactivation of the Pd(0) catalyst. This can be achieved by bubbling nitrogen through the solution for 15-20 minutes.

-

Reaction Execution : Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is fully consumed.

-

Aqueous Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine to remove the base and other inorganic salts.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-phenylprop-2-en-1-ol.

Section 5: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.

Table 3: GHS Hazard Identification

| Hazard Class | Statement |

| Flammable Liquid | H226: Flammable liquid and vapor |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT (Single Exposure) | H335: May cause respiratory irritation |

| (Source: ECHA C&L Inventory)[1] |

Handling :

-

Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and strong bases.

-

The compound may be light-sensitive; storage in an amber bottle is recommended.

Section 6: Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in modern organic synthesis and drug development. Its bifunctional nature allows for strategic and diverse chemical modifications, particularly through robust palladium-catalyzed cross-coupling reactions and in the construction of valuable heterocyclic systems. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential in the creation of novel and complex molecules.

References

-

Taber, D. F., Sikkander, M. I., Berry, J. F., & Frankowski, K. J. (2008). Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. The Journal of Organic Chemistry, 73(4), 1605–1607. [Link]

-

Scott, M. E., & Lautens, M. (2008). Synthesis of highly functionalized pyrrolidines via a selective iodide-mediated ring expansion of methylenecyclopropyl amides. The Journal of Organic Chemistry, 73(21), 8154–8162. [Link]

-

LookChem. (n.d.). 2-Propen-1-ol, 2-iodo-. LookChem. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Preparation of isopropyl iodide. (n.d.). PrepChem. [Link]

-

Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. Organic Letters, 16(5), 1064-1067. [Link]

-

Takeishi, K., Sugishima, K., Sasaki, K., & Tanaka, K. (2004). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal Salt Catalysts. Chemistry – A European Journal, 10(22), 5681-5688. [Link]

- Langer, P. (2010). Process for the preparation of iodopropargyl compounds.

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis. [Link]

-

Myeong, S. H., & Ham, W. H. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Journal of the Korean Chemical Society, 66(1), 1-14. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry. [Link]

-

Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. [Link]

-

Sakai, M., Hayashi, H., & Miyaura, N. (2002). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, 1(21), 3801-3805. [Link]

-

Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580–1583. [Link]

-

Masuyama, Y. (2012). Palladium-Catalyzed Carbonyl Allylation Reactions Using Tin Chloride: A Mini-Review. Archīum Ateneo, 1(1). [Link]

-

Maertens, G., L'Homme, C., & Canesi, S. (2015). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2, 115. [Link]

-

Desjardins, G., Maertens, G., & Canesi, S. (2014). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2. [Link]

-

Organic Syntheses. (n.d.). iodine. [Link]

-

Maertens, G., L'Homme, C., & Canesi, S. (2015). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2, 115. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

- 1. This compound | C3H5IO | CID 11275417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of highly functionalized pyrrolidines via a selective iodide-mediated ring expansion of methylenecyclopropyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. html.rhhz.net [html.rhhz.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Iodoprop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoprop-2-en-1-ol is a halogenated unsaturated alcohol with potential applications in organic synthesis and as a precursor for pharmacologically active molecules. A comprehensive understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and assessing its stability and reactivity. This guide provides a thorough analysis of the known and predicted thermodynamic characteristics of this compound. Due to a notable absence of extensive experimental data in publicly accessible literature, this document emphasizes the established methodologies for both experimental determination and computational prediction of these vital parameters. By synthesizing theoretical insights with practical, field-proven protocols, this guide serves as a foundational resource for researchers and professionals in drug development, enabling them to navigate the data gap and confidently utilize this compound in their work.

Introduction: The Significance of Thermodynamic Data in Drug Development

In the intricate process of drug discovery and development, a deep understanding of the physicochemical properties of lead compounds and intermediates is paramount. Thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity govern reaction equilibria, kinetics, and the overall stability of a molecule. For a reactive species like this compound, this data is indispensable for designing safe, efficient, and scalable synthetic routes. Furthermore, these properties influence formulation strategies, shelf-life, and even the molecule's interaction with biological targets. This guide addresses the current knowledge gap regarding the thermodynamic properties of this compound and provides a practical framework for their determination.

Molecular Structure and Known Physicochemical Properties

This compound, with the chemical formula C₃H₅IO, is a propenol derivative characterized by an iodine atom and a hydroxyl group attached to the double bond.[1] This structure imparts a unique combination of reactivity, with the potential for electrophilic and nucleophilic reactions at multiple sites.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅IO | PubChem[1] |

| Molecular Weight | 183.98 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 84201-43-4 | LookChem[2] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[2] |

| Rotatable Bond Count | 1 | LookChem[2] |

It is critical to note that the majority of available data on this compound is computationally derived.[1] While these predictions offer valuable initial estimates, experimentally determined values are essential for high-precision applications.

Synthesis of this compound: A Prerequisite for Experimental Analysis

The synthesis of a pure sample of this compound is the foundational step for any experimental investigation of its thermodynamic properties. A reported synthetic route involves the reaction of propargyl alcohol.[2]

Synthetic Protocol: Hydroiodination of Propargyl Alcohol

A feasible synthetic pathway to this compound involves the hydroiodination of propargyl alcohol. This method provides a direct route to the desired product.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Experimental Determination of Thermodynamic Properties

Direct measurement of thermodynamic properties provides the most accurate and reliable data. The following sections outline the standard experimental methodologies.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of purified this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.

-

Immersion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

Ignition and Measurement: The sample is ignited, and the temperature change of the water is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law, accounting for the combustion products (CO₂, H₂O, and I₂).

Heat Capacity (Cp) and Entropy (S°)

Heat capacity measures the amount of heat required to raise the temperature of a substance by a specific amount. Entropy is a measure of the molecular disorder or randomness.

Protocol: Adiabatic Calorimetry

-

Sample Loading: A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

-

Heating: A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.

-

Data Collection: This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

-

Entropy Calculation: The standard entropy is then calculated by integrating the heat capacity divided by the temperature from absolute zero to the standard temperature (298.15 K), with considerations for any phase transitions.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties. These methods are particularly valuable for screening and initial process design.

Computational Workflow: Predicting Thermodynamic Properties

Caption: A generalized workflow for the computational prediction of thermodynamic properties.

Theoretical Background

Modern computational approaches, such as Density Functional Theory (DFT) and ab initio methods, can provide reliable estimates of molecular energies and vibrational frequencies.[3] These are then used in conjunction with statistical mechanics to calculate macroscopic thermodynamic properties. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed.[3]

Recommended Computational Protocol

-

Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational modes.

-

Thermochemical Analysis: The results from the frequency calculation are used to compute the enthalpy, entropy, and heat capacity at a given temperature using standard statistical mechanics formulae.

Conclusion and Future Directions

The thermodynamic properties of this compound are largely uncharacterized experimentally. This guide has provided a comprehensive overview of the currently available computed data and, more importantly, has detailed the established experimental and computational methodologies required to obtain accurate and reliable thermodynamic parameters. For researchers and professionals in drug development, the application of these protocols will be instrumental in advancing the use of this versatile chemical intermediate. Future work should focus on the experimental determination of the enthalpy of formation, heat capacity, and entropy of this compound to validate and refine computational models and to provide a solid foundation for its application in synthesis and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-Propen-1-ol, 2-iodo-. Retrieved from [Link]

-

NIST. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Iodoallyl Alcohol: Synthesis, Safety, and Applications

Introduction: The Synthetic Utility of 2-Iodoallyl Alcohol

2-Iodoallyl alcohol (prop-2-en-1-ol, 2-iodo) is a versatile functionalized organic molecule that serves as a valuable building block in a variety of chemical transformations. Its unique structure, featuring a reactive allyl alcohol moiety and an iodine substituent, makes it a key intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical development and materials science. The presence of the iodine atom allows for a range of coupling reactions, while the alcohol and alkene functionalities provide additional handles for synthetic manipulation. This guide provides a comprehensive overview of the known safety and hazard information for 2-iodoallyl alcohol, its chemical properties and reactivity, and its applications in organic synthesis, with a focus on providing practical insights for researchers and drug development professionals.

PART 1: Safety Data Sheet (SDS) and Hazard Analysis

GHS Hazard Classification (Inferred)

Based on available data for analogous compounds, 2-iodoallyl alcohol is anticipated to be classified as follows:

-

Acute Toxicity: Fatal if swallowed or in contact with skin.[1][2]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]

-

Flammability: Combustible liquid.

The signal word for this chemical should be considered "Danger" .[1]

GHS Pictograms (Inferred)

Caption: Inferred GHS pictograms for 2-iodoallyl alcohol.

Hazard Statements (Inferred)

-

H300: Fatal if swallowed.[1]

-

H310: Fatal in contact with skin.[1]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H341: Suspected of causing genetic defects.[1]

-

H227: Combustible liquid.

Precautionary Statements (Inferred)

-

Prevention:

-

P203: Obtain special instructions before use.[1]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

-

Response:

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Insights

The high toxicity of allyl alcohol is a significant concern. Oral ingestion of allyl alcohol can be fatal, and it is metabolized in the liver by alcohol dehydrogenase to acrolein, a highly toxic and reactive aldehyde.[5][6] Acrolein is known to cause damage to cellular components.[5][6] Given this, 2-iodoallyl alcohol should be presumed to be at least as toxic, if not more so due to the presence of the iodine atom. Chronic exposure to iodo-compounds can also pose health risks.[7]

PART 2: Physical and Chemical Properties

While experimental data for 2-iodoallyl alcohol is scarce, the following table summarizes key properties, with some values estimated based on related structures.

| Property | Value | Source/Basis |

| Molecular Formula | C₃H₅IO | - |

| Molecular Weight | 183.98 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid | Analogy to allyl alcohol |

| Boiling Point | Estimated to be higher than allyl alcohol (97 °C) due to increased molecular weight | [6] |

| Solubility | Expected to be soluble in water and common organic solvents | [6] |

PART 3: Reactivity and Synthetic Applications

The dual functionality of 2-iodoallyl alcohol makes it a versatile reagent in organic synthesis. The reactivity of the hydroxyl group, the double bond, and the carbon-iodine bond can be selectively exploited.

Reactivity Profile

-

Alcohol Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification.[8][9] It can also act as a nucleophile.[10]

-

Alkene Group: The double bond can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation.

-

Iodide Group: The carbon-iodine bond is susceptible to nucleophilic substitution and is a key feature for its use in cross-coupling reactions.

Caption: Reactivity of 2-Iodoallyl Alcohol's Functional Groups.

Synthesis of 2-Iodoallyl Alcohols

A common method for the preparation of 2-iodo allylic alcohols involves the reaction of 2-butyn-1,4-diol with in situ generated trimethylsilyl iodide.[11] This is followed by coupling with Grignard reagents or other nucleophiles to yield the desired (2Z)-2-iodo allylic alcohols.[11]

Representative Synthetic Protocol: Preparation of (2Z)-2-Iodo Allylic Alcohols [11]

-

Generation of Trimethylsilyl Iodide (in situ): In a flame-dried flask under an inert atmosphere, dissolve sodium iodide in anhydrous acetonitrile. Cool the solution to 0 °C and add chlorotrimethylsilane dropwise. Stir the mixture for 30 minutes at 0 °C.

-

Formation of (Z)-2,4-diiodobut-2-en-1-ol: To the in situ generated trimethylsilyl iodide, add a solution of 2-butyn-1,4-diol in anhydrous acetonitrile dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain (Z)-2,4-diiodobut-2-en-1-ol.

-

Coupling Reaction: To a solution of the purified diiodo-alcohol in an appropriate solvent (e.g., THF), add a suitable nucleophile (e.g., a Grignard reagent) at low temperature. Allow the reaction to proceed to completion.

-

Final Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the resulting 2-iodoallyl alcohol by column chromatography.

Applications in Drug Development

The structural motif of 2-iodoallyl alcohol is a valuable precursor for the synthesis of various bioactive molecules and complex natural products. The ability to introduce diverse substituents via coupling reactions at the iodinated position makes it a powerful tool for generating libraries of compounds for drug discovery. Alcohols, in general, are ubiquitous in pharmaceuticals and serve as key functional groups for interacting with biological targets.[12][13] The conversion of alcohols to alkyl iodides is a fundamental transformation in medicinal chemistry, enabling further functionalization.[14]

PART 4: Handling, Storage, and Disposal

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with 2-iodoallyl alcohol must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Storage

Store 2-iodoallyl alcohol in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][15] It should be stored in a locked cabinet, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[16]

Spill and Disposal

-

Spill: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Do not allow the material to enter drains.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.

Conclusion

2-Iodoallyl alcohol is a valuable synthetic intermediate with significant potential in organic synthesis and drug development. However, its handling requires a high level of caution due to its inferred high toxicity and reactivity. By understanding its potential hazards and implementing stringent safety protocols, researchers can safely harness the synthetic utility of this versatile molecule.

References

- ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. (2025). Vertex AI Search.

- HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION O - Azer Scientific. (n.d.). Azer Scientific.

- SAFETY DATA SHEET - MilliporeSigma. (2025, April 28). MilliporeSigma.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.

- Iodoethanol | C2H5IO | CID 12225 - PubChem. (n.d.). National Center for Biotechnology Information.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Taber, D. F., Sikkander, M. I., Berry, J. F., & Frankowski, K. J. (2008). Preparation of 2-iodo Allylic Alcohols From 2-butyn-1,4-diol. Journal of Organic Chemistry, 73(4), 1605-7.

- material safety data sheet - Hardy Diagnostics. (2006, August 21). Hardy Diagnostics.

- SAFETY DATA SHEET - Spectrum Chemical. (2022, July 1). Spectrum Chemical.

- SAFETY DATA SHEET - Fisher Scientific. (2012, May 1). Fisher Scientific.

- Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2) - Chemia. (2023, April 12). Chemia.

- 2-Iodoethanol - Safety Data Sheet - ChemicalBook. (2025, September 27). ChemicalBook.

- SDS - Laboratory Resource. (2024, November 27). Laboratory Resource.

- 2-Iodobenzyl alcohol | 5159-41-1 - ChemicalBook. (2026, January 13). ChemicalBook.

- Chemical Properties - Alcohols | CK-12 Foundation. (2026, January 6). CK-12 Foundation.

- of 8 SDS-70% Reagent Alcohol SECTION 1 - Medline. (n.d.). Medline.

- IODINE TINCTURE 2% - Durham Tech. (1999, September 27). Durham Tech.

- 2-Iodopropane - • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- A fatal human intoxication with the herbicide allyl alcohol (2-propen-1-ol) - PubMed. (2002, January 15). National Center for Biotechnology Information.

- Current View on the Mechanisms of Alcohol-Mediated Toxicity - MDPI. (2021, September 7). MDPI.

- Allyl alcohol - Wikipedia. (n.d.). Wikipedia.

- Alcohols as alkylating agents in heteroarene C–H functionalization - PMC. (n.d.). National Center for Biotechnology Information.

- Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed. (2024, May 7). National Center for Biotechnology Information.

- Physical and Chemical Properties of Alcohols | MolecularCloud. (2024, November 19). MolecularCloud.

- Alcohol Reactivity - MSU chemistry. (n.d.). Michigan State University.

- ALLYL ALCOHOL - CAMEO Chemicals - NOAA. (n.d.). National Oceanic and Atmospheric Administration.

- Allyl Alcohol - St. Clair County. (n.d.). St. Clair County Health Department.

- Properties of Alcohol: Key Physical & Chemical Features - Vedantu. (n.d.). Vedantu.

- 2-Iodobenzyl alcohol 98 5159-41-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Medications Development to Treat Alcohol Dependence: A Vision for the Next Decade - PMC. (n.d.). National Center for Biotechnology Information.

- A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. (n.d.). Journal of Organic Chemistry.

- Allyl alcohol (107-18-6) | Chemical Effects in Biological Systems. (n.d.). National Toxicology Program.

- Alcohol to Iodide - Common Conditions. (n.d.). Organic Chemistry Portal.

- 2-Iodobenzyl alcohol | CAS 5159-41-1 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- An In-depth Technical Guide to the Safe Handling of 4-Iodobenzyl Alcohol - Benchchem. (n.d.). BenchChem.

- FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration. (n.d.). Food and Drug Administration.

- (PDF) Alcohol and Toxicity. - ResearchGate. (2013, February 4). ResearchGate.

Sources

- 1. Iodoethanol | C2H5IO | CID 12225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. A fatal human intoxication with the herbicide allyl alcohol (2-propen-1-ol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 7. IODINE TINCTURE 2% [durhamtech.edu]

- 8. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 9. Properties of Alcohol: Key Physical & Chemical Features [vedantu.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Medications Development to Treat Alcohol Dependence: A Vision for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]

- 16. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodoallyl Alcohol

Abstract

This guide provides a detailed protocol and technical background for the Sonogashira cross-coupling reaction of 2-iodoallyl alcohol with terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] The resulting 1,3-enyne moiety is a valuable structural motif found in numerous natural products and biologically active compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into reaction mechanisms, parameter optimization, and a step-by-step experimental procedure for synthesizing functionalized enynols.

Introduction and Scientific Context

The Sonogashira coupling, first reported in 1975, has become an indispensable tool for creating C(sp²)–C(sp) bonds.[2] The reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, to couple a vinyl or aryl halide with a terminal alkyne under basic conditions.[3] The use of 2-iodoallyl alcohol as a substrate is of particular interest as it directly installs a versatile hydroxymethyl-substituted enyne scaffold, a valuable building block for more complex molecular architectures.

Vinyl iodides are among the most reactive electrophiles for this transformation, generally reacting faster and under milder conditions than the corresponding bromides or chlorides.[1][4] This high reactivity allows for broad functional group tolerance and often proceeds at or near room temperature, which is advantageous for sensitive substrates like allyl alcohols.[1]

This application note will detail two robust protocols: a classic copper-co-catalyzed method and a copper-free alternative designed to mitigate common side reactions.

The Catalytic Cycle: Mechanism of Action

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Palladium Cycle :

-

Oxidative Addition : A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition into the carbon-iodine bond of 2-iodoallyl alcohol to form a Pd(II) intermediate.

-

Transmetalation : The key step where the alkyne is transferred to the palladium center. A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide.

-

Reductive Elimination : The di-organopalladium(II) intermediate undergoes reductive elimination to release the final 1,3-enyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.

-

-

Copper Cycle :

-

π-Alkyne Complex Formation : The copper(I) salt (e.g., CuI) coordinates to the terminal alkyne.

-

Deprotonation : The amine base deprotonates the alkyne, facilitated by its coordination to copper, forming a highly nucleophilic copper(I) acetylide intermediate. This species is then ready for the transmetalation step.[2]

-

In copper-free variants , the mechanism is slightly different. The base directly deprotonates the alkyne, which then coordinates to the Pd(II) center, bypassing the need for a copper acetylide intermediate.[2] This approach is often favored to prevent the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and copper salts.[6]

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Critical Parameters and Optimization

The success of the Sonogashira coupling with a functionalized substrate like 2-iodoallyl alcohol hinges on the careful selection of several key parameters.

| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(II) precatalysts are generally more air-stable. The active Pd(0) species is formed in situ. For sensitive substrates, lower catalyst loading is often preferable to minimize side reactions. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) (0.5-2 mol%) | CuI significantly accelerates the reaction, allowing for milder conditions.[7] However, it also promotes alkyne homocoupling. For protocols where this is a major issue, a copper-free version is recommended. |

| Ligand | Triphenylphosphine (PPh₃) is standard. | The ligand stabilizes the palladium catalyst. For less reactive partners (not the case here), bulky, electron-rich phosphines can be beneficial. PPh₃ is a robust and cost-effective choice for highly reactive vinyl iodides. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is required to neutralize the HI byproduct and deprotonate the alkyne.[3] It often serves as the solvent or co-solvent. Ensure the base is anhydrous and used in excess (2-3 equivalents). |

| Solvent | THF, DMF, Acetonitrile, or neat amine | The choice of solvent depends on substrate solubility. THF is a good general-purpose solvent. For sluggish reactions, DMF can be used, but may require higher temperatures. Using the amine base as the solvent is also common. |

| Temperature | Room Temperature (20-25 °C) | Due to the high reactivity of vinyl iodides, the coupling often proceeds efficiently at room temperature.[1] Gentle heating (40-50 °C) can be applied if the reaction is slow, but monitor for potential substrate decomposition. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing both the degradation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne, especially in copper-catalyzed reactions.[6] |

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents can be toxic and/or flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling 2-iodoallyl alcohol with a variety of terminal alkynes.

Materials:

-

2-Iodoallyl alcohol (1.0 equiv)

-

Terminal Alkyne (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (1 mol%)

-

Triethylamine (Et₃N) (2-3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF followed by triethylamine via syringe. Stir the resulting slurry for 5-10 minutes at room temperature.

-

Add the 2-iodoallyl alcohol, followed by the dropwise addition of the terminal alkyne.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-iodoallyl alcohol is consumed (typically 2-6 hours).

-

Workup:

-

Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a short plug of Celite to remove the catalyst residues and salts.[8]

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (to remove the amine base) followed by brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure enynol.[9]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue or when the target molecule is sensitive to copper.

Materials:

-

2-Iodoallyl alcohol (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Diisopropylamine (DIPA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: To a dry Schlenk flask with a stir bar, add Pd(PPh₃)₄.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).

-

Reagent Addition: Under inert gas, add anhydrous THF and diisopropylamine.

-

Add the 2-iodoallyl alcohol, followed by the terminal alkyne.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Copper-free reactions can sometimes be slower, so extended reaction times may be necessary. Monitor by TLC or LC-MS.

-

Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Experimental Workflow Visualization

The general workflow for executing the Sonogashira coupling protocol is outlined below.

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere. | Use fresh, high-purity reagents. Ensure the catalyst is active. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). |

| Significant Homocoupling | Presence of oxygen; High copper concentration. | Ensure a strictly inert atmosphere. Switch to the copper-free protocol. Add the alkyne slowly to the reaction mixture. |

| Product Decomposition | Reaction temperature too high; Prolonged reaction time. | Run the reaction at a lower temperature (e.g., 0 °C to RT). Monitor carefully and work up as soon as the starting material is consumed. |

| Difficulty in Purification | Similar polarity of product and byproducts. | Optimize the eluent system for column chromatography. If the byproduct is the alkyne dimer, recrystallization may be effective if the product is a solid.[6] |

Conclusion

The Sonogashira coupling of 2-iodoallyl alcohol is a highly efficient method for synthesizing functionalized 1,3-enynols. The high reactivity of the vinyl iodide substrate allows for mild reaction conditions, which are compatible with the allyl alcohol moiety. By carefully selecting between a standard copper-catalyzed protocol and a copper-free alternative, researchers can effectively manage the reaction outcome and minimize unwanted side products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful cross-coupling reaction in pharmaceutical and materials science research.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Niknam, K. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

-

Hassan, J. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Kollár, L. et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

-

Liu, W. et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis. [Link]

-

Kollár, L. et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Archives. [Link]

-

Kollár, L. et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. Vinyl iodide functional group. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Li, J. et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Cacchi, S. et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Chen, H. et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

-

ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Note: Suzuki-Miyaura Coupling of 2-Iodo-2-propen-1-ol

This Application Note is designed for researchers and drug development professionals requiring a robust protocol for the Suzuki-Miyaura cross-coupling of 2-iodo-2-propen-1-ol (2-iodoallyl alcohol).

This substrate presents a unique dichotomy: the vinyl iodide moiety is highly reactive (excellent for oxidative addition), but the free allylic hydroxyl group introduces risks of catalyst coordination, protodehalogenation, and post-coupling isomerization. The following guide prioritizes chemoselectivity and reproducibility .

Executive Summary

The coupling of 2-iodo-2-propen-1-ol with arylboronic acids provides direct access to 2-arylallyl alcohols , critical intermediates for synthesizing chiral building blocks, terpenes, and heterocycles. While direct coupling is feasible, this guide recommends a protection-first strategy (Method B) for GMP-level consistency, minimizing palladium poisoning by the free hydroxyl group. A rapid, direct protocol (Method A) is provided for initial screening.

Critical Mechanistic Insights

Successful coupling relies on balancing the oxidative addition rate against side reactions.

-

Substrate Reactivity: As a vinyl iodide, 2-iodo-2-propen-1-ol undergoes oxidative addition to Pd(0) faster than corresponding bromides or chlorides. This allows for milder reaction temperatures (Room Temp to 60°C).

-

The "Hydroxyl" Problem: The proximal -OH group can coordinate to Pd(II) intermediates, potentially forming stable chelate complexes that arrest the catalytic cycle. Furthermore, free allylic alcohols are prone to Pd-catalyzed isomerization into aldehydes (e.g., 2-phenylpropanal) via a

-allyl hydride mechanism. -

Stereochemistry: The reaction proceeds with retention of configuration at the vinyl position. Since the substrate is a terminal alkene (

-disubstituted), stereochemistry concerns are minimized compared to internal vinyl halides.

Reaction Pathway Diagram

The following graph illustrates the competing pathways: the desired coupling versus the isomerization risk.

Caption: Workflow comparing Direct Coupling (Method A) vs. Protected Route (Method B) to avoid isomerization.

Experimental Protocols

Method A: Direct Coupling (Rapid Screening)

Best for: Simple aryl boronic acids, small-scale discovery.

Reagents:

-

Substrate: 2-iodo-2-propen-1-ol (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: 2M Na₂CO₃ (aqueous) (2.5 equiv)

-

Solvent: DME (Dimethoxyethane) or THF

Protocol:

-

Setup: Charge a reaction vial with 2-iodo-2-propen-1-ol (184 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed DME (4 mL) and 2M Na₂CO₃ (1.25 mL) via syringe.

-

Reaction: Stir vigorously at 50°C for 4–6 hours. Note: Do not overheat (>80°C) to prevent aldehyde formation.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The iodide spot (

) should disappear. -

Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel.

Method B: Protected Route (High Fidelity)

Best for: Complex substrates, scale-up, or electron-deficient boronic acids.

Step 1: Silyl Protection

-

Dissolve 2-iodo-2-propen-1-ol in DMF.

-

Add Imidazole (2.5 equiv) and TBDPSCl (1.2 equiv).

-

Stir at RT for 12h. Quench with NaHCO₃. Extract (Hexane).

-

Result:(2-iodoallyloxy)(tert-butyl)diphenylsilane . This intermediate is stable and storable.

Step 2: Cross-Coupling Reagents:

-

Substrate: TBDPS-protected iodide (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

-

Catalyst: PdCl₂(dppf)·DCM (3 mol%) — More robust than tetrakis.

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: DMF/Water (9:1)

Protocol:

-

Mixing: Combine Protected Iodide (1.0 mmol), Boronic Acid (1.5 mmol), Cs₂CO₃ (977 mg, 3.0 mmol), and PdCl₂(dppf)·DCM (25 mg) in a Schlenk flask.

-

Degassing: Evacuate and backfill with Argon (3x).

-

Solvent: Add DMF (5 mL) and Water (0.5 mL).

-

Heating: Heat to 60–80°C for 12 hours. The silyl group prevents coordination, allowing higher temperatures if needed.

-

Deprotection (One-pot optional): After coupling is complete, cool to RT and add TBAF (1.0 M in THF, 2.0 equiv). Stir 2h to cleave the silyl group and yield the free alcohol.

Optimization & Data Summary

The following table summarizes condition screening results for the coupling of 2-iodo-2-propen-1-ol with Phenylboronic acid.

| Parameter | Condition A | Condition B | Condition C (Recommended) |

| Protecting Group | None (Free -OH) | None (Free -OH) | TBDPS |

| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ | PdCl₂(dppf) |

| Base | K₂CO₃ | Na₂CO₃ | Cs₂CO₃ |